molecular formula C14H14N2O2 B2719930 Benzyl N-(6-methylpyridin-2-YL)carbamate CAS No. 175393-01-8

Benzyl N-(6-methylpyridin-2-YL)carbamate

Cat. No.: B2719930
CAS No.: 175393-01-8
M. Wt: 242.278
InChI Key: IVSCXUMJWWUCLI-UHFFFAOYSA-N
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Description

Benzyl N-(6-methylpyridin-2-yl)carbamate is a carbamate derivative featuring a benzyl group linked to a substituted pyridine ring via a carbamate bridge. Carbamates are widely employed in medicinal chemistry as enzyme inhibitors, protecting groups, or intermediates in organic synthesis . The 6-methylpyridin-2-yl moiety may influence steric and electronic interactions, differentiating it from other pyridine-based carbamates.

Properties

IUPAC Name

benzyl N-(6-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-6-5-9-13(15-11)16-14(17)18-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSCXUMJWWUCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester typically involves the reaction of 6-methyl-2-pyridinol with phenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

6-methyl-2-pyridinol+phenylmethyl chloroformatecarbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester\text{6-methyl-2-pyridinol} + \text{phenylmethyl chloroformate} \rightarrow \text{carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester} 6-methyl-2-pyridinol+phenylmethyl chloroformate→carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, (6-methyl-2-pyridinyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active pyridine derivative, which can then interact with its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl N-(4-pyridyl)carbamate

  • Structure : Differs in the position of the pyridine substituent (4-pyridyl vs. 6-methylpyridin-2-yl).
  • Synthesis: Prepared via reaction of 4-aminopyridine with benzyl chloroformate in tetrahydrofuran .
  • Crystallography : Exhibits intra-layer N–H⋯N hydrogen bonds and parallel C–O⋯O–C interactions (O⋯O = 3.06 Å) in the asymmetric unit .

Benzyl 2-hydroxypyridin-3-ylcarbamate

  • Structure : Contains a hydroxyl group at the 2-position of the pyridine ring (vs. methyl at 6-position).
  • Application : Used in laboratory research, emphasizing the role of substituents in modulating reactivity and safety.

Methyl N-(6-Phenylsulfanyl-1H-Benzimidazol-2-Yl) Carbamate

  • Structure : Substituted benzimidazole core instead of pyridine.
  • Biological Activity: Acts as a non-toxic substitute for colchicine in chromosome preparation, highlighting carbamates' versatility in cytogenetics .
  • Key Contrast : The pyridine ring in the target compound may offer distinct electronic properties compared to benzimidazole, affecting binding affinity in biological systems.

Functional and Application-Based Comparisons

Role as Protecting Groups

  • Benzyl Carbamates : Widely used as amine-protecting groups in multi-step syntheses. For example, tert-butyl and dibenzyl carbamates are employed in intermediates for pharmaceutical compounds (e.g., azabicyclo derivatives) .
  • Comparison : The 6-methylpyridin-2-yl group may confer steric hindrance, influencing deprotection efficiency compared to simpler benzyl carbamates .

Enzyme Inhibition Profiles

  • Benzyl Carbamate Moieties : In isosorbide-based inhibitors, benzyl carbamates at the 2-position enhance selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) .
  • Hypothesis : The 6-methyl substituent in the target compound could further modulate selectivity by altering interactions with enzyme active sites.

Q & A

Q. What are the standard synthetic routes for Benzyl N-(6-methylpyridin-2-YL)carbamate?

  • Methodological Answer : The compound is typically synthesized via coupling of 6-methylpyridin-2-amine with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine. The reaction proceeds under anhydrous conditions in solvents such as tetrahydrofuran (THF) or dichloromethane. The base neutralizes HCl generated during carbamate formation, improving yield and purity .
  • Key Parameters :
ParameterCondition
SolventTHF or DCM
BaseTriethylamine
Temperature0–25°C
Reaction Time4–12 hours

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Analytical techniques include:
  • HPLC/MS : To confirm molecular weight and purity (>95%).
  • NMR (¹H/¹³C) : To verify substituent positions (e.g., methyl group on pyridine, benzyl carbamate linkage).
  • X-ray Crystallography : For definitive structural confirmation, resolving ambiguities in hydrogen bonding or stereochemistry .

Q. What storage conditions ensure the compound’s stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture (hydrolysis risk) and light (photodegradation). Periodic stability assays (TLC/HPLC) are recommended to monitor degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for biological applications?

  • Methodological Answer : SAR studies should systematically modify:
  • Pyridine Substituents : Replace the 6-methyl group with halogens (e.g., Br, Cl) to assess steric/electronic effects on receptor binding .
  • Carbamate Moiety : Compare benzyl with tert-butyl or allyl groups to evaluate hydrolytic stability and bioavailability .
  • Data Analysis : Use molecular docking (e.g., AutoDock) and in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : If X-ray data shows ambiguities (e.g., disordered atoms or non-classical hydrogen bonds):
  • Refinement Tools : Use SHELXL for high-resolution refinement, applying restraints for thermal parameters and hydrogen bonding .
  • Complementary Techniques : Pair crystallography with DFT calculations (e.g., Gaussian) to validate bond angles/torsion angles .
  • Example : In related carbamates, N–H⋯N hydrogen bonds and C–O⋯O–C interactions influence crystal packing; these should be modeled explicitly .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known inhibitors).
  • Troubleshoot Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
  • Statistical Validation : Apply ANOVA or linear regression to distinguish noise from dose-dependent effects .

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